Chloroquine N-oxide is a metabolite of the antimalarial drug chloroquine. [, ] It is formed by the N-oxidation of the quinoline nitrogen in chloroquine. [] This metabolic transformation is significant as it alters the physicochemical properties and potentially the biological activity of the parent compound. [] Chloroquine N-oxide, along with other chloroquine metabolites, has been detected in various biological fluids such as cord blood, neonatal blood, and urine, indicating its ability to cross the placental barrier. [, ]
Chloroquine N-oxide is primarily derived from chloroquine through oxidative processes. It can also be synthesized in laboratory settings for research purposes. The compound has garnered attention due to its role in understanding the metabolic pathways of chloroquine and its pharmacological effects.
Chloroquine N-oxide is classified under:
The synthesis of chloroquine N-oxide can be accomplished through various methods, predominantly involving oxidation reactions. One notable method involves using m-chloroperoxybenzoic acid as an oxidizing agent, which converts chloroquine into its N-oxide derivative.
Chloroquine N-oxide features a quinoline ring structure with an attached N-oxide group. The molecular formula is .
Chloroquine N-oxide participates in various chemical reactions, primarily involving further oxidation or reduction processes. It can also undergo hydrolysis under certain conditions.
Chloroquine N-oxide exhibits pharmacological activity similar to that of chloroquine but with distinct mechanisms due to its altered structure. It interacts with heme polymerization within the malaria parasite, disrupting its lifecycle.
Research indicates that chloroquine N-oxide retains some antimalarial activity, although it may differ in potency compared to its parent compound. The specific binding affinities and interaction pathways are subjects of ongoing research to elucidate its full pharmacological profile.
Chloroquine N-oxide is primarily used in:
The oxidation mechanism proceeds via nucleophilic attack on the tertiary amine nitrogen. Hydrogen peroxide (H₂O₂) acts as an oxygen donor, facilitating the conversion of the amine group to a polar N-oxide functionality. This reaction follows pseudo-first-order kinetics and is highly dependent on reaction milieu parameters.
H₂O₂ concentration directly dictates N-oxide formation kinetics. At pH 3.0 and 60°C, 0.1% H₂O₂ induces ~50% CQ conversion to N-oxide within 24 hours. Higher oxidant concentrations (≥1%) drive degradation completeness to >93% but risk secondary degradation products [1] [4]. The reaction proceeds through a bimolecular transition state, where peroxide oxygen is transferred to CQ’s aliphatic nitrogen, bypassing quinoline ring oxidation due to the ring’s electron-deficient character [7].
Table 1: Hydrogen Peroxide-Mediated Chloroquine N-Oxidation Kinetics
[H₂O₂] (v/v) | Temperature (°C) | pH | Reaction Half-Life (hr) | N-Oxide Yield (%) |
---|---|---|---|---|
0.1% | 60 | 3.0 | 48.2 ± 3.5 | 52.1 ± 2.8 |
0.5% | 60 | 3.0 | 18.7 ± 1.2 | 78.3 ± 3.1 |
1.0% | 60 | 3.0 | 6.5 ± 0.8 | 93.3 ± 2.5 |
0.5% | 25 | 3.0 | 68.9 ± 4.1 | 32.7 ± 1.9 |
0.5% | 60 | 7.0 | 42.3 ± 2.7 | 41.6 ± 2.2 |
Oxidative and photolytic pathways yield structurally distinct degradants:
Chloroquine N-oxide was unambiguously identified as 4-(7-chloroquinolin-4-ylamino)-N,N-diethylpentan-1-amine oxide through multi-spectroscopic analysis:
Table 2: Spectral Signatures Distinguishing Chloroquine and Chloroquine N-Oxide
Analytical Technique | Chloroquine (C₁₈H₂₆ClN₃) | Chloroquine N-Oxide (C₁₈H₂₆ClN₃O) | Structural Implication |
---|---|---|---|
ESI-MS (m/z) | 319.87 [M+H]⁺ | 335.87 [M+H]⁺ | +16 Da oxygen addition |
¹³C NMR (δ ppm) | 46.8 (CH₂-N) | 54.9 (CH₂-N⁺) | Deshielding near N-oxide |
¹H NMR (δ ppm) | 2.55 (q, 4H, N-CH₂-CH₃) | 3.21 (m, 4H, N⁺-CH₂-CH₃) | Downfield shift of 0.66 ppm |
FT-IR (cm⁻¹) | 2760 (tertiary amine) | 1287 (N→O stretch) | N-oxidation confirmation |
Synthetic confirmation was achieved via m-CPBA oxidation of CQ in chloroform (81% yield) or H₂O₂/acetic acid (87% yield), with spectral identity matching the isolated degradant [7] [9]. X-ray crystallography confirms N-oxidation occurs exclusively at the aliphatic tertiary amine, not the quinoline nitrogen, due to higher electron density at the former site [9].
Chloroquine N-oxide formation directly compromises pharmaceutical product stability:
Table 3: Stability Parameters of Chloroquine Under Stress Conditions
Stress Condition | Temperature | Duration | N-Oxide Formation (%) | Half-Life (Days) | Major Co-Degradants |
---|---|---|---|---|---|
Dry heat (solid) | 60°C | 30 days | 4.2 ± 0.3 | 420 | Desethylchloroquine (1.8%) |
H₂O₂ oxidation (0.5%) | 25°C | 7 days | 32.7 ± 1.9 | 2.9 | 7-Chloro-4-aminoquinoline (6.2%) |
High humidity (92.5% RH) | 40°C | 30 days | 9.7 ± 0.7 | 125 | Chloroquine dimer (0.9%) |
UV light (300–400 nm) | 25°C | 48 hours | 8.1 ± 0.5 | 55 | 4-(7-Chloroquinolin-4-ylamino)pentanal (12.3%) |
Microbial biofilm | 25°C | 21 days | 38.5 ± 2.8 | 13 | Hydroxylated derivatives (4.7%) |
Shelf-life modeling using the Arrhenius equation (Eₐ = 85 kJ/mol) predicts a 24-month expiry for CQ tablets stored below 30°C. Beyond 15% N-oxide content, formulation efficacy drops >30% in Plasmodium growth inhibition assays, establishing this threshold as a stability-indicating specification [1] [7]. Regulatory guidelines (ICH Q3B) classify N-oxide as a qualifying degradant requiring identification at ≥0.1% and quantification at ≥0.5% [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: